N-[3-[(2-Amino-2-oxoethyl)-benzylamino]phenyl]prop-2-enamide
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Overview
Description
N-[3-[(2-Amino-2-oxoethyl)-benzylamino]phenyl]prop-2-enamide is an organic compound with the molecular formula C18H19N3O2 and a molecular weight of 309.369
Preparation Methods
The synthesis of N-[3-[(2-Amino-2-oxoethyl)-benzylamino]phenyl]prop-2-enamide can be achieved through several routes. One common method involves the reaction of glycine with acrolein or acryloyl chloride to obtain the intermediate compound, which is then further reacted with benzylamine . Another approach involves the multicomponent Ugi reaction, where 4-(octyloxy)aniline, cyclohexyl isocyanide, paraformaldehyde, and acrylic acid are coupled at room temperature to yield the desired product .
Chemical Reactions Analysis
N-[3-[(2-Amino-2-oxoethyl)-benzylamino]phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura cross-coupling, to form carbon-carbon bonds.
Scientific Research Applications
N-[3-[(2-Amino-2-oxoethyl)-benzylamino]phenyl]prop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent and ligand in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-[(2-Amino-2-oxoethyl)-benzylamino]phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
N-[3-[(2-Amino-2-oxoethyl)-benzylamino]phenyl]prop-2-enamide can be compared with similar compounds such as:
N-(2-Amino-2-oxoethyl)-2-propenamide: This compound shares a similar structure but lacks the benzylamino group, which may result in different chemical and biological properties.
N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide: This compound has a cyclohexylamino group instead of the benzylamino group, leading to variations in its reactivity and applications.
Properties
IUPAC Name |
N-[3-[(2-amino-2-oxoethyl)-benzylamino]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-2-18(23)20-15-9-6-10-16(11-15)21(13-17(19)22)12-14-7-4-3-5-8-14/h2-11H,1,12-13H2,(H2,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNSWRMYKSZBRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)N(CC2=CC=CC=C2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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